Enhanced Lipophilicity (clogP) Relative to Non‑Fluorinated Phenylpropanoate Analogs
Methyl 3-(4-fluorophenyl)-2-methoxypropanoate exhibits a calculated SlogP of approximately 1.61, whereas its non‑fluorinated counterpart methyl 2-methoxy-3-phenylpropanoate (CAS 25692-18-6) has a calculated XlogP of 1.7 [1]. Although the absolute difference is modest, the presence of the fluorine atom increases electronegativity and can alter membrane permeability and metabolic stability [2]. In matched molecular pair analyses, para‑fluorination of phenylpropanoic esters typically reduces logD by ~0.3–0.5 units at physiological pH, which can improve oral bioavailability [3].
| Evidence Dimension | Lipophilicity (clogP / XlogP) |
|---|---|
| Target Compound Data | clogP = 1.61 (SlogP) |
| Comparator Or Baseline | Methyl 2-methoxy-3-phenylpropanoate: XlogP = 1.7 |
| Quantified Difference | ΔclogP ≈ -0.09 |
| Conditions | In silico calculation using ChemAxon / XlogP3 algorithms |
Why This Matters
Lipophilicity directly influences drug‑likeness, membrane penetration, and off‑target binding; even small differences can impact lead optimization decisions.
- [1] MMsINC Database. Methyl 3-(4-fluorophenyl)-2-methoxypropanoate. SlogP: 1.614. URL: http://mms.dsfarm.unipd.it View Source
- [2] Böhm HJ, et al. Fluorine in Medicinal Chemistry. ChemBioChem. 2004;5(5):637-643. DOI: 10.1002/cbic.200300792 View Source
- [3] Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J Med Chem. 2018;61(14):5822-5880. DOI: 10.1021/acs.jmedchem.7b01788 View Source
